molecular formula C16H14Cl2N2OS B6016621 N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2,4-dichlorophenyl)acetamide

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2,4-dichlorophenyl)acetamide

Cat. No.: B6016621
M. Wt: 353.3 g/mol
InChI Key: FIBAKKAMJJRSEM-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2,4-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a thienyl group, a cyano group, and a dichlorophenyl group

Properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2OS/c1-3-12-9(2)22-16(13(12)8-19)20-15(21)6-10-4-5-11(17)7-14(10)18/h4-5,7H,3,6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBAKKAMJJRSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2,4-dichlorophenyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized through the reaction of ethyl and methyl substituted thiophene with a nitrile group.

    Acylation Reaction: The thienyl intermediate is then subjected to an acylation reaction with 2,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2,4-dichlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications

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